4-Amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,3,5-triazin-2(1H)-one
Overview
Description
4-Amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,3,5-triazin-2(1H)-one is a useful research compound. Its molecular formula is C20H38N4O6Si2 and its molecular weight is 486.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Antimicrobial and Antibacterial Activities
Compounds similar to 4-Amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,3,5-triazin-2(1H)-one have demonstrated notable antibacterial and antimicrobial properties. Various studies have synthesized novel compounds from this family, revealing their potential against a range of microorganisms. These studies have shown that such compounds possess significant activity against bacteria like E. coli, P. aeruginosa, and S. aureus, as well as against fungi like C. albicans. The antibacterial activities of these compounds have been compared with those of commercial antibiotics such as Indomethacin, Nalidixic acid, Imipenem, and Nystatin, showing comparable or superior efficacy (El-Reedy & Soliman, 2020), (Bektaş et al., 2007), (Badrey & Gomha, 2012).
Synthesis and Chemical Properties
2. Synthesis and Chemical Structure Analysis
The synthesis of compounds within this chemical family involves intricate processes, including heterocyclization and various forms of condensation. Characterization techniques such as Fourier Transformer Infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data, are crucial for confirming the chemical structures of the newly synthesized compounds. This rigorous analysis ensures the precise identification of the compounds, which is essential for further exploration of their potential applications (El-Reedy & Soliman, 2020).
Molecular Docking and Bioactivity Prediction
3. Molecular Docking Studies
Molecular docking studies play a pivotal role in predicting the bioactivity of these compounds. By simulating the interaction between these compounds and target proteins or enzymes, researchers can predict their efficacy as antibacterial or antifungal agents. This approach allows for the identification of compounds with high bioactivity potential, which could be further developed into effective therapeutic agents (El-Reedy & Soliman, 2020).
Properties
IUPAC Name |
1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-amino-1,3,5-triazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O6Si2/c1-11(2)31(12(3)4)27-9-15-17(29-32(30-31,13(5)6)14(7)8)16(25)18(28-15)24-10-22-19(21)23-20(24)26/h10-18,25H,9H2,1-8H3,(H2,21,23,26)/t15-,16-,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGZMBQFNHKEMT-BRSBDYLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC(=NC3=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=NC3=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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